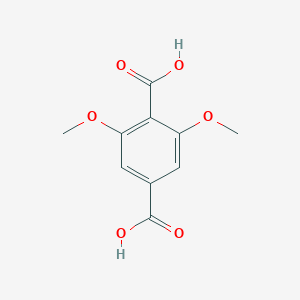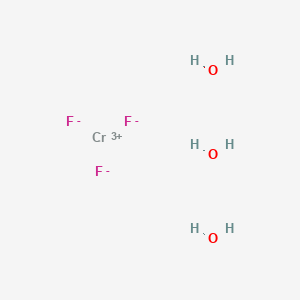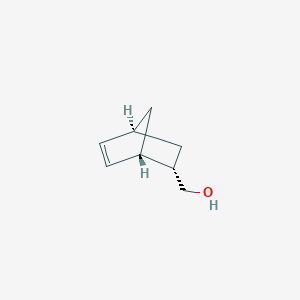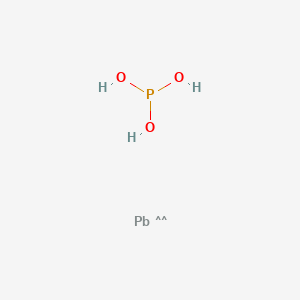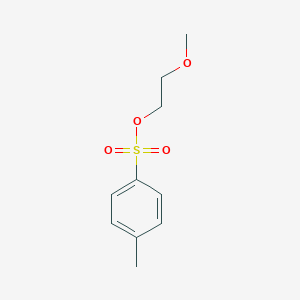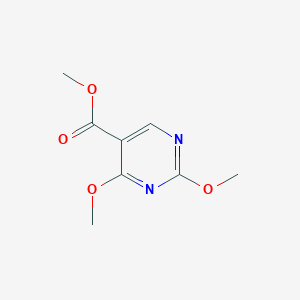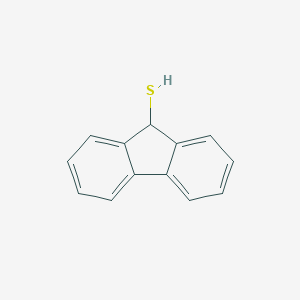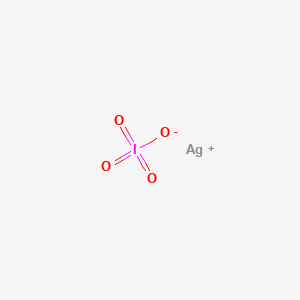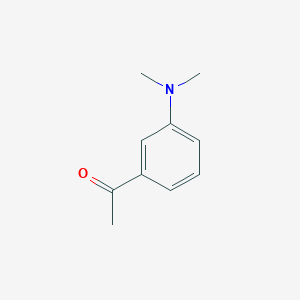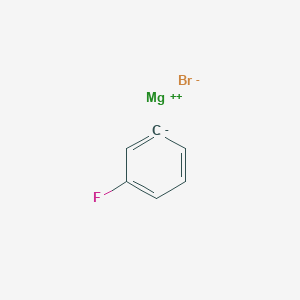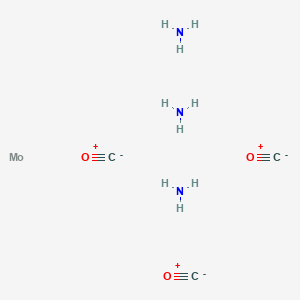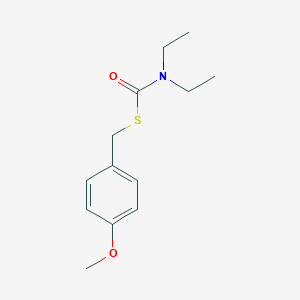![molecular formula C16H14Cl2N4O4S B098025 4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide CAS No. 17741-62-7](/img/structure/B98025.png)
4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide, also known as DTNB, is a chemical compound that has been widely used in scientific research. It is a yellow-colored powder that is soluble in water and has a molecular weight of 421.27 g/mol. DTNB is commonly used as a reagent for the detection of thiol groups in proteins and other biomolecules.
Mécanisme D'action
4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide reacts with thiol groups through a nucleophilic substitution reaction, forming a mixed disulfide intermediate. This intermediate is then reduced by a reducing agent such as dithiothreitol (DTT) or β-mercaptoethanol, forming a stable product that can be measured spectrophotometrically.
Biochemical and Physiological Effects:
4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely as a reagent in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide is its high specificity for thiol groups. It reacts only with thiol groups and does not interfere with other functional groups in biomolecules. 4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide is also relatively easy to use and can be measured spectrophotometrically using a simple protocol.
One limitation of 4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide is its sensitivity to pH and temperature. The reaction between 4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide and thiol groups is pH-dependent, with optimal pH ranging from 7.0 to 8.0. Temperature also affects the reaction rate, with optimal temperature ranging from 25°C to 37°C. Another limitation of 4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide is its potential interference with other compounds that absorb at 412 nm, which is the wavelength of maximum absorption for the yellow-colored product.
Orientations Futures
For the use of 4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide include the development of new assays for thiol detection, the study of redox signaling pathways, and the development of new therapeutics for diseases associated with oxidative stress.
Méthodes De Synthèse
4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide is synthesized from 4-nitroaniline and 2,6-dichloro-4-nitrophenol through a series of reactions. The first step involves the diazotization of 4-nitroaniline to form a diazonium salt, which is then coupled with 2,6-dichloro-4-nitrophenol to form the azo compound. The thiomorpholine ring is introduced through a nucleophilic substitution reaction with thiomorpholine, followed by oxidation with hydrogen peroxide to form the thiomorpholine 1,1-dioxide moiety.
Applications De Recherche Scientifique
4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide has been widely used in scientific research as a reagent for the detection of thiol groups in proteins and other biomolecules. Thiol groups are important functional groups in many biomolecules, including enzymes, antibodies, and hormones. 4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide reacts with thiol groups to form a yellow-colored product, which can be measured spectrophotometrically. This assay is commonly used to measure the concentration of thiol groups in proteins, as well as to study the kinetics of thiol-disulfide exchange reactions.
Propriétés
Numéro CAS |
17741-62-7 |
|---|---|
Nom du produit |
4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide |
Formule moléculaire |
C16H14Cl2N4O4S |
Poids moléculaire |
429.3 g/mol |
Nom IUPAC |
(2,6-dichloro-4-nitrophenyl)-[4-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]diazene |
InChI |
InChI=1S/C16H14Cl2N4O4S/c17-14-9-13(22(23)24)10-15(18)16(14)20-19-11-1-3-12(4-2-11)21-5-7-27(25,26)8-6-21/h1-4,9-10H,5-8H2 |
Clé InChI |
LDQKKASRFRIRPV-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl |
SMILES canonique |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl |
Autres numéros CAS |
17741-62-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



